

Potential Applications of Sulfur-Containing Boronic Acids

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Compound of Interest

Compound Name: *Tetrahydrothiopyran-4-ylboronic acid*

CAS No.: 2265921-88-6

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Executive Summary: The Boron-Sulfur Synergy

In the landscape of organometallic chemistry and drug design, sulfur-containing boronic acids represent a privileged class of compounds that leverage "orthogonal reactivity." While boronic acids (

) are celebrated for their reversible covalent interactions with diols (Lewis acidity) and utility in cross-coupling, the incorporation of sulfur—whether as a structural heterocycle (thiophene), a functional tether (thiol/sulfide), or a pharmacophore (sulfonamide)—introduces critical electronic and physicochemical modulations.

This guide explores the technical applications of these hybrids, moving beyond basic synthesis to their advanced roles in Beta-Lactamase inhibition, Carbonic Anhydrase targeting, and Self-Assembled Monolayer (SAM) biosensing.

Therapeutic Frontiers: Dual-Anchor Enzyme Inhibition

The combination of boron and sulfur allows for the design of "dual-anchor" inhibitors. The boron atom mimics the tetrahedral transition state of hydrolytic enzymes, while the sulfur moiety provides secondary binding interactions (via metal coordination or lipophilic contacts) and modulates pharmacokinetic properties.

Case Study: Benzo[b]thiophene-2-boronic Acid (BZB) in β -Lactamase Inhibition

Bacterial resistance to

β -lactam antibiotics is primarily driven by

β -lactamases.^{[1][2]} Boronic acids are potent Transition State Analogs (TSAs) that reversibly covalently bind to the active site serine (Ser64/Ser318).

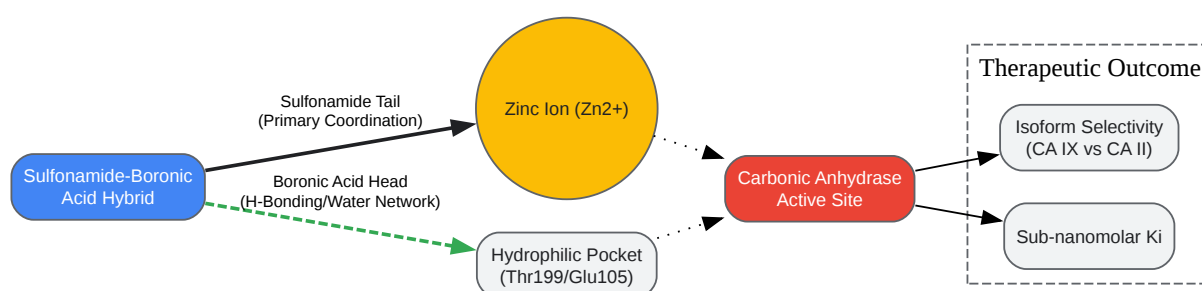
- The Molecule: Benzo[b]thiophene-2-boronic acid (BZB).^{[1][3][4]}
- Mechanism:
 - Serine Trap: The boron atom is attacked by the catalytic serine hydroxyl, forming a tetrahedral boronate adduct that mimics the acylation transition state of penicillin hydrolysis.
 - Sulfur's Role: The benzothiophene core acts as a bioisostere for the hydrophobic side chains of cephalosporins. The sulfur atom increases lipophilicity () compared to the phenyl analog, enhancing outer membrane permeability in Gram-negative bacteria like *Pseudomonas aeruginosa*.
 - Potency: BZB exhibits a IC_{50} of 27 nM against AmpC β -lactamase, significantly more potent than many simple phenylboronic acids.

Sulfonamide-Boronic Acid Hybrids: Carbonic Anhydrase Targeting

Sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, binding to the catalytic Zinc ion. Hybridizing them with boronic acids creates a "Two-Pronged" attack mechanism.

- Primary Anchor (Sulfonamide): Coordinates directly to the zinc ion in the active site (forming a tetrahedral bond).
- Secondary Anchor (Boronic Acid): Interacts with the hydrophilic half of the active site, specifically hydrogen bonding with Thr199 or coordinating with the zinc-bound water molecule. This improves isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II).

Visualization: Dual-Anchor Inhibition Logic



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Figure 1: The "Two-Pronged" binding mechanism of Sulfonamide-Boronic Acid hybrids within the Carbonic Anhydrase active site.

Diagnostic Applications: The 4-MPBA Standard

In chemical biology and diagnostics, 4-Mercaptophenylboronic acid (4-MPBA) is the industry standard for constructing glucose sensors. It perfectly illustrates the functional division of labor: the thiol group handles immobilization, while the boronic acid handles detection.

Mechanism: SAM Formation on Gold

The thiol (-SH) group of 4-MPBA has a high affinity for gold surfaces (

bond energy ~45 kcal/mol), allowing the formation of robust Self-Assembled Monolayers (SAMs).

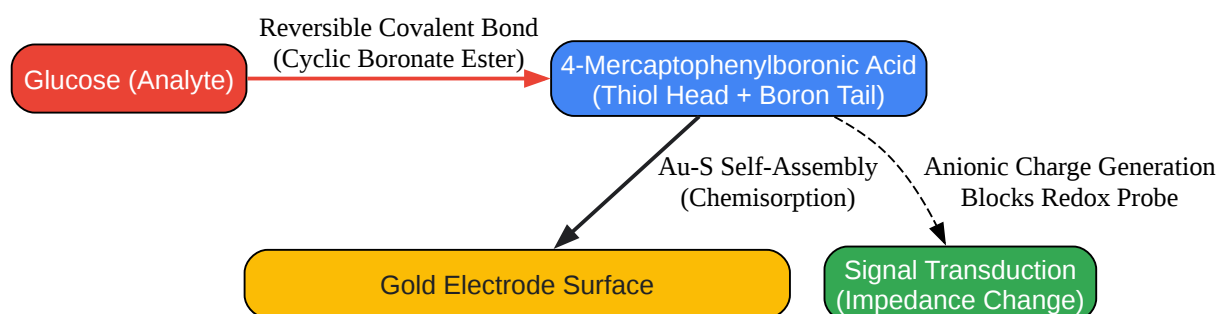
- **Assembly:** 4-MPBA molecules align on the gold electrode, exposing the boronic acid groups to the solution.
- **Gating:** In the absence of glucose, the boronic acid is in a trigonal planar (neutral) or tetrahedral (anionic) equilibrium depending on pH.
- **Detection:** Glucose (a cis-1,2-diol) binds to the boronic acid, freezing it into a rigid, anionic cyclic ester. This changes the interfacial capacitance and electron transfer resistance () of the electrode, which can be measured via Electrochemical Impedance Spectroscopy (EIS).

Protocol: Fabrication of a 4-MPBA Glucose Sensor

Objective: Create a label-free electrochemical glucose sensor using a gold electrode.

Step	Reagent/Condition	Action	Critical Parameter
1. Cleaning	Piranha Solution (, 3:1)	Clean Au electrode surface to remove organics.	WARNING: Highly Exothermic. Handle with extreme care.
2. Activation	0.5 M	Cyclic Voltammetry (-0.3 to 1.5 V) until stable peaks appear.	Ensures electrochemically active surface area.
3. SAM Formation	10 mM 4-MPBA in Ethanol	Incubate electrode in solution for 12–24 hours at room temp in dark.	Solvent Choice: Ethanol prevents oxide formation. Dark prevents photo-oxidation.
4. Blocking	1 mM 6-Mercapto-1-hexanol (MCH)	Incubate for 30 mins.	Backfills pinholes in the SAM to prevent non-specific leakage.
5. Measurement	5 mM in PBS	Measure EIS (Nyquist plot) with varying glucose concentrations.	Look for increase in (Charge Transfer Resistance).

Visualization: 4-MPBA Sensor Assembly



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Figure 2: Schematic of a 4-MPBA based glucose sensor. The thiol anchors the sensor, while the boronic acid captures the analyte.

Synthetic Protocols: Handling Thiophene-Boronic Acids[6]

Thiophene-boronic acids (e.g., 2-thienylboronic acid) are essential building blocks for conducting polymers and pharmaceuticals. However, sulfur can poison Palladium (Pd) catalysts during Suzuki-Miyaura coupling by coordinating strongly to the metal center.

Optimized Coupling Protocol

To overcome sulfur poisoning, high-turnover catalysts with bulky phosphine ligands or micellar conditions are recommended.

Reaction: 2-Thiopheneboronic acid + Aryl Bromide

Aryl-Thiophene

Methodology:

- Catalyst System: Use Pd(dtbpf)Cl₂ (1 mol%) or Pd(OAc)₂ / SPhos. The bulky ligands prevent the sulfur atom of the substrate from irreversibly binding to the Pd center.
- Base:

(3 equiv). Weaker bases like carbonate may be too slow, allowing time for catalyst deactivation.
- Solvent: THF/Water (10:1) or Toluene/Water (for SPhos).
- Temperature: 60°C. Avoid reflux if possible to minimize protodeboronation (cleavage of the C-B bond), which is accelerated in electron-rich heterocycles like thiophene.

Troubleshooting Table:

Problem	Cause	Solution
Low Yield	Catalyst Poisoning by Sulfur	Switch to Pd-PEPPSI-IPr or SPhos-Pd-G2.
Protodeboronation	Hydrolysis of C-B bond	Use anhydrous conditions with CsF base, or lower temperature.
Homocoupling	Oxidative coupling of boronic acid	Degas solvents thoroughly (Argon sparge).

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